molecular formula C6H4F2N2O3 B11807056 2-(Difluoromethoxy)pyrazine-6-carboxylic acid

2-(Difluoromethoxy)pyrazine-6-carboxylic acid

Cat. No.: B11807056
M. Wt: 190.10 g/mol
InChI Key: MKXKSGJIEXWIDL-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)pyrazine-6-carboxylicacid is a fluorinated heterocyclic compound The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it a valuable compound in various fields of research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of α-(difluoromethoxy)ketones with arylhydrazines, which can lead to the formation of pyrazine derivatives . This reaction often requires specific catalysts and controlled conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of 2-(Difluoromethoxy)pyrazine-6-carboxylicacid may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)pyrazine-6-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy-pyrazine-6-carboxylate, while reduction can produce difluoromethoxy-pyrazine-6-methanol.

Scientific Research Applications

2-(Difluoromethoxy)pyrazine-6-carboxylicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)pyrazine-6-carboxylicacid involves its interaction with specific molecular targets and pathways. The presence of the difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethoxy)pyrazine-6-carboxylicacid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. Its combination of a difluoromethoxy group and a carboxylic acid group makes it particularly valuable for certain applications in research and industry.

Properties

Molecular Formula

C6H4F2N2O3

Molecular Weight

190.10 g/mol

IUPAC Name

6-(difluoromethoxy)pyrazine-2-carboxylic acid

InChI

InChI=1S/C6H4F2N2O3/c7-6(8)13-4-2-9-1-3(10-4)5(11)12/h1-2,6H,(H,11,12)

InChI Key

MKXKSGJIEXWIDL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)OC(F)F)C(=O)O

Origin of Product

United States

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